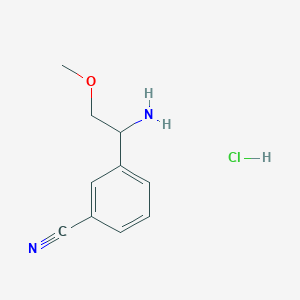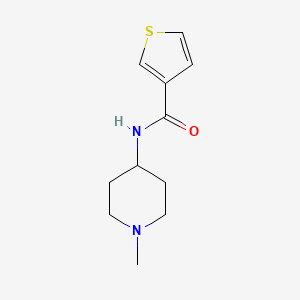
N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(1-Methylpiperidin-4-yl)thiophene-3-carboxamide is a derivative of thiophene, which is a heterocyclic compound consisting of a five-membered ring containing four carbon atoms and one sulfur atom. The compound is further modified with a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. This particular compound is not directly mentioned in the provided papers, but its structure is related to the various thiophene derivatives that have been synthesized and studied for their biological activities and chemical properties.
Synthesis Analysis
The synthesis of thiophene derivatives typically involves the reaction of thiophene-based compounds with various organic reagents. For example, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide by reacting with different organic reagents, as described in one of the studies . The synthesis process is usually followed by characterization using techniques such as IR, 1H NMR, MS spectral data, and elemental analysis to confirm the structures of the newly synthesized compounds .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be determined using various analytical techniques. For instance, single crystal X-ray diffraction was used to characterize the structure of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, revealing its crystallization in the monoclinic crystal system . Similarly, X-ray diffraction, spectroscopic techniques, and elemental analyses were employed to characterize the structure of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide .
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions, depending on their functional groups and substituents. The papers provided do not detail specific reactions for this compound, but they do discuss the reactivity of related compounds. For example, the reactivity of thiophene derivatives with various reagents to produce compounds with potential biological activities is a common theme .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the crystalline structure, as well as the intra- and intermolecular hydrogen bonds, can affect the compound's stability and solubility . The antioxidant and anticancer activities of some thiophene derivatives have been studied, indicating that these compounds can have significant biological effects . Additionally, the antimicrobial activity of certain thiophene derivatives has been investigated, showing effectiveness against various microorganisms .
Scientific Research Applications
Anticancer Activity : A study by Shareef et al. (2016) synthesized derivatives of thiophene-2-carboxaldehyde, which exhibited notable anticancer properties. These compounds were less toxic and showed promising binding characteristics and pharmacokinetic mechanisms.
Intramolecular Diels–Alder Reaction : Research by Himbert et al. (1990) explored how N-(2-Thienyl)allene carboxamides undergo an Intramolecular Diels–Alder reaction. In this process, the thiophene nucleus can act as a diene or a dienophile, demonstrating its versatile chemical properties.
Antimicrobial and Antitumor Activities : A study by Yeşilkaynak (2016) found that certain thiophene-2-carboxamide derivatives and their metal complexes exhibited antimicrobial and antioxidant activities. These compounds were also evaluated for their anticancer effects in breast cancer cells.
Dearomatising Rearrangements : The work by Clayden et al. (2004) investigated the dearomatising cyclisation of thiophene-3-carboxamides with allyl or benzyl substituents. These rearrangements produced pyrrolinones, azepinones, or partially saturated azepinothiophenes.
Antibacterial Activity : A study by Çakmak et al. (2022) synthesized N-(thiophen-2-ylmethyl)thiophene-2-carboxamide and investigated its antibacterial activity. The study also utilized molecular docking techniques to understand the nature of binding with a lung cancer protein.
Cholinesterase Inhibition : Research by Kausar et al. (2021) designed and synthesized thiophene-2-carboxamide Schiff base derivatives, exploring their potential as inhibitors of cholinesterase enzymes. This activity is relevant for the treatment of diseases like Alzheimer's.
Functionalization of Metal-Organic Frameworks : A study by Wang et al. (2016) demonstrated the functionalization of microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands containing methyl-substituted thieno[2,3-b]thiophene groups. These frameworks exhibited sensing activities and unique magnetic properties.
Cancer Chemoresistance and Angiogenesis Inhibition : Mudududdla et al. (2015) explored compounds structurally related to N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide for their potential to overcome cancer chemoresistance through inhibition of angiogenesis and P-glycoprotein efflux pump activity. This research highlights the therapeutic potential of these compounds in cancer treatment.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide is the SLC15A4 . SLC15A4 is a protein that plays a crucial role in the innate immune system’s pathogen-recognition pathways .
Mode of Action
This compound interacts with its target, SLC15A4, by binding to a lysosomal outward-open conformation . This binding is incompatible with the binding of TASL, an immune adapter, on the cytoplasmic side . This interaction leads to the degradation of TASL .
Biochemical Pathways
The compound affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, it interrupts this pathway and prevents downstream proinflammatory responses .
Pharmacokinetics
Compounds with a piperidine moiety, like this one, are known to show a wide variety of biological activities . They are extensively used in drug design due to their versatile synthetic applicability .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway , which is associated with multiple autoimmune disorders .
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-13-5-2-10(3-6-13)12-11(14)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLJGBMHASEKBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3012944.png)
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N-[2-(3-Chlorophenyl)-2-methoxyethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B3012947.png)


![N-(3-chloro-4-methylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3012952.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)
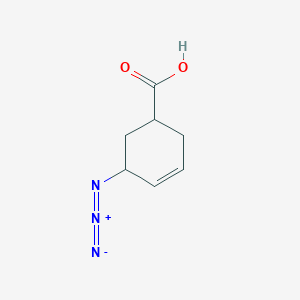
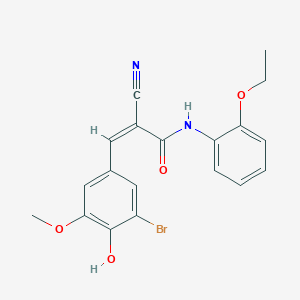
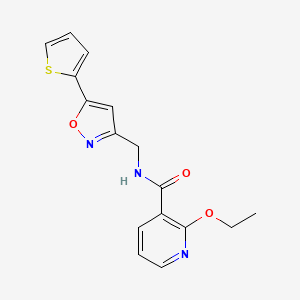
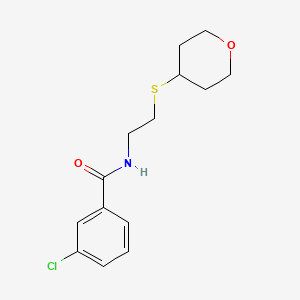
![(E)-1'-(3-(thiophen-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B3012966.png)
